3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine
CAS No.: 23372-18-1
Cat. No.: VC3018452
Molecular Formula: C7H8Cl2N2
Molecular Weight: 191.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23372-18-1 |
|---|---|
| Molecular Formula | C7H8Cl2N2 |
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine |
| Standard InChI | InChI=1S/C7H8Cl2N2/c1-4-5(2)10-11-7(9)6(4)3-8/h3H2,1-2H3 |
| Standard InChI Key | LTZVGQKKMUJHKY-UHFFFAOYSA-N |
| SMILES | CC1=C(N=NC(=C1CCl)Cl)C |
| Canonical SMILES | CC1=C(N=NC(=C1CCl)Cl)C |
Introduction
Chemical Structure and Properties
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine is characterized by its distinct molecular structure featuring a pyridazine core with strategic substitutions. The compound contains a chlorine atom at position 3, a chloromethyl group at position 4, and methyl groups at positions 5 and 6 of the pyridazine ring. These functional groups contribute to its chemical reactivity and potential applications in various synthetic pathways.
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine:
| Property | Value |
|---|---|
| CAS Number | 23372-18-1 |
| Molecular Formula | C7H8Cl2N2 |
| Molecular Weight | 191.05 g/mol |
| IUPAC Name | 3-chloro-4-(chloromethyl)-5,6-dimethylpyridazine |
| Standard InChI | InChI=1S/C7H8Cl2N2/c1-4-5(2)10-11-7(9)6(4)3-8/h3H2,1-2H3 |
| Standard InChIKey | LTZVGQKKMUJHKY-UHFFFAOYSA-N |
| SMILES Notation | CC1=C(N=NC(=C1CCl)Cl)C |
| Physical State | Typically a solid at room temperature |
| Appearance | Varies depending on purity (information limited in literature) |
The pyridazine core of this compound contributes to its aromaticity, while the chlorine and chloromethyl substituents provide sites for nucleophilic substitution reactions. The methyl groups at positions 5 and 6 can influence the electronic properties of the ring system.
Synthesis Methods
The synthesis of 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine typically involves selective chlorination of dimethylpyridazine derivatives. This process requires careful control of reaction conditions to ensure proper substitution patterns.
Applications in Chemical Research and Industry
3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine serves as an important intermediate in organic synthesis, with applications spanning multiple industries and research areas.
Pharmaceutical Applications
In pharmaceutical research, this compound functions as a building block for the synthesis of more complex molecules with potential therapeutic properties. The reactive chloromethyl group provides a convenient handle for further functionalization through nucleophilic substitution reactions, enabling the creation of libraries of compounds for drug discovery programs .
Agrochemical Development
The compound finds significant use in the agrochemical industry as a precursor for various pesticides and fungicides. Its unique substitution pattern allows for the development of molecules that can interact with specific biological targets in agricultural pests .
Other Industrial Applications
Beyond pharmaceuticals and agrochemicals, 3-Chloro-4-(chloromethyl)-5,6-dimethylpyridazine serves as a versatile intermediate in the synthesis of:
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Surfactants with specialized properties
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Polymer monomers for industrial applications
The compound's potential for further derivatization makes it valuable across multiple chemical sectors where heterocyclic building blocks are required.
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